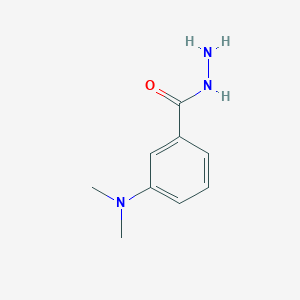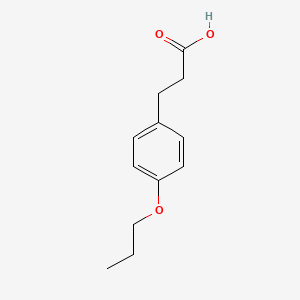
3-(4-丙氧基苯基)丙酸
描述
3-(4-Propoxyphenyl)propanoic acid is a chemical compound that is structurally related to various other propanoic acid derivatives, each with unique properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior that could be extrapolated to 3-(4-Propoxyphenyl)propanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, chlorination, esterification, and other specific reactions tailored to introduce functional groups or modify the molecular structure. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratio, demonstrating the reactivity of the β-carboxylic functional group in these compounds . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves spectroscopic techniques to confirm the structure, indicating a complex synthesis pathway .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 4-amino-3(4-chlorophenyl) butanoic acid was confirmed using FT-IR and FTR spectra, and its molecular electronic energy and geometrical structure were computed using quantum chemical methods . These studies provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compounds.
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives can be quite diverse. For instance, 3-(trichlorogermyl)propanoic acid exhibits unusual reactivity when reacting with phenylmagnesium bromide, leading to different products based on the molar ratio used . This indicates that the propanoic acid moiety can undergo various transformations, which could be relevant when considering the reactivity of 3-(4-Propoxyphenyl)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps provide insights into the stability and charge distribution within the molecule . The HOMO-LUMO analysis is particularly useful for understanding the charge transfer and reactivity of the molecule . These analyses are essential for predicting how 3-(4-Propoxyphenyl)propanoic acid might behave under different physical and chemical conditions.
科学研究应用
材料科学中的可再生建筑模块
3-(4-羟基苯基)丙酸,一种与3-(4-丙氧基苯基)丙酸相关的化合物,已被探索作为增强分子对苯并噁嗪环形成反应性的可再生建筑模块。在材料科学中,这对于其可持续替代酚并为具有脂肪烷基-OH的分子或大分子提供苯并噁嗪的特定性能具有重要意义(Trejo-Machin et al., 2017)。
增强化学稳定性和脂溶性
合成2-羟基-3-(3,4-二羟基苯基)丙酸衍生物,如2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸,已被进行以提高化学稳定性和脂溶性。这个过程还允许在水解时释放生物活性化合物(Chen et al., 2016)。
抗氧化活性
研究已集中于开发合成方法,用于类似((5-(2,4-和3,4-二甲氧基苯基)-3H-1,2,4-三唑-3-基)硫)乙酰(丙酸、丁酸、苯甲酸)腈等化合物。这些化合物源自3-(4-丙氧基苯基)丙酸,并表现出显著的抗氧化活性,这是药理学和生物化学中一个重要的研究领域(Dovbnya等,2022)。
有机锡配合物在癌症研究中的应用
具有丙酸衍生物的新型三苯基锡(IV)化合物,如3-(4,5-二苯氧唑-2-基)丙酸,已显示出对各种人类癌细胞系的合成和抗增殖活性的有希望结果。这项研究突显了这类化合物在新型癌症治疗方法开发中的潜力(Pantelić等,2021)。
天然酯的合成和细胞毒性
已探索了天然酯的合成,如3-(3,4-二甲氧基苯基)丙基-3-(3,4-二甲氧基苯基)丙酸酯及其类似物。这些化合物对肿瘤细胞系显示出中等的抑制作用,表明它们在癌症治疗中的潜在用途(Hu et al., 2005)。
作用机制
Mode of Action
The mode of action of 3-(4-Propoxyphenyl)propanoic acid is currently unknown . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
The compound has a high GI absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 3-(4-Propoxyphenyl)propanoic acid’s action are currently unknown
属性
IUPAC Name |
3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMLHAGBATXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367323 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3243-40-1 | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-propoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





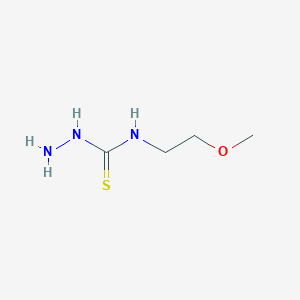
![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)
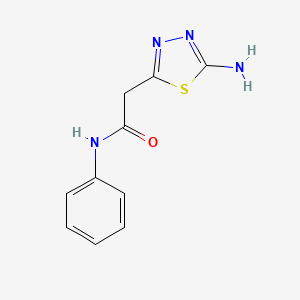
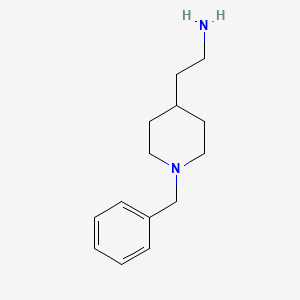
![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)
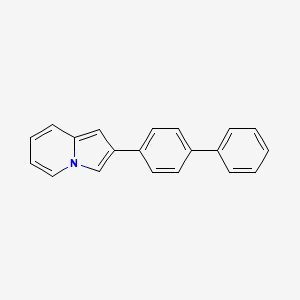
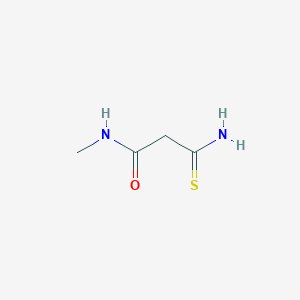
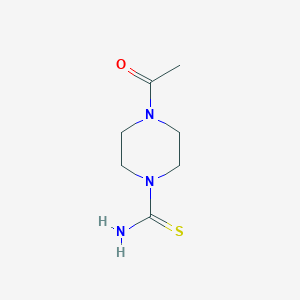
![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)
